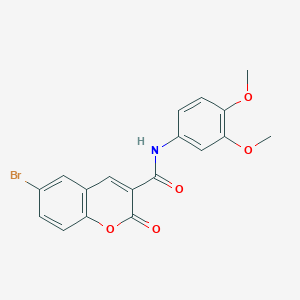

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 431891-56-4

Cat. No.: VC7019513

Molecular Formula: C18H14BrNO5

Molecular Weight: 404.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431891-56-4 |

|---|---|

| Molecular Formula | C18H14BrNO5 |

| Molecular Weight | 404.216 |

| IUPAC Name | 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |

| Standard InChI Key | DBKLMFOHHDMZOK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |

Introduction

Chemical Identity and Structural Features

6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin (chromene) derivative class, which is renowned for its diverse biological activities. The molecule consists of a brominated 2-oxo-2H-chromene scaffold substituted at the 3-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety.

| Property | Value | Source Compound Analog |

|---|---|---|

| Molecular Weight | ~403.21 g/mol | Calculated from formula |

| Melting Point | Not reported | — |

| Solubility | Likely polar aprotic solvents | Inferred from analogs |

The bromine atom at the 6-position and methoxy groups on the phenyl ring significantly influence electronic distribution, potentially enhancing binding interactions in biological systems .

Synthetic Methodologies

General Synthesis of Chromene Carboxamides

The synthesis of chromene carboxamides typically involves a two-step process:

-

Formation of the chromene ester: Ethyl 2-oxo-2H-chromene-3-carboxylate is a common intermediate, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .

-

Amidation: The ester undergoes nucleophilic acyl substitution with primary or secondary amines. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol .

Adaptation for Target Compound

To synthesize 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:

-

Bromination: Introduce bromine at the 6-position of the chromene precursor before amidation. This step may use brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

-

Amine coupling: React 3,4-dimethoxyaniline with the brominated chromene ester. Optimal conditions (e.g., toluene reflux, 6–8 hours) would ensure high yields, as demonstrated in analogous syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for related compounds provide a predictive framework:

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry (MS)

High-resolution MS would show a molecular ion peak at m/z 403.21 (for [M+H]⁺), with characteristic fragmentation patterns:

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume